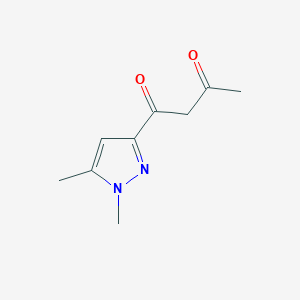
1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylate with a suitable diketone precursor. One common method involves the use of ethyl-1,5-dimethyl-1H-pyrazole-3-carboxylate and a diketone such as acetylacetone. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an anhydrous solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
科学的研究の応用
1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
類似化合物との比較
Similar Compounds
1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone: A similar compound with a shorter carbon chain.
1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with a hydroxyl group and a double bond in the carbon chain.
1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-phenylprop-2-en-1-one: A compound with a phenyl group attached to the carbon chain.
Uniqueness
1-(1,5-Dimethyl-1H-pyrazol-3-yl)butane-1,3-dione is unique due to its specific structure, which combines the pyrazole ring with a butane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
1-(1,5-dimethylpyrazol-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(10-11(6)3)9(13)5-7(2)12/h4H,5H2,1-3H3 |
InChIキー |
FPBLJUUVWIJDMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C)C(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)
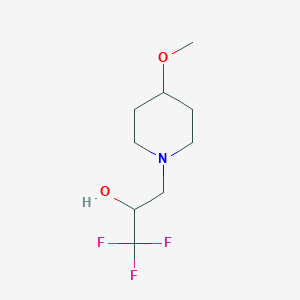
![4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13320138.png)

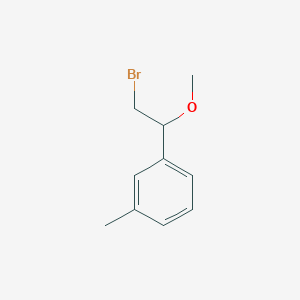

![2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13320164.png)
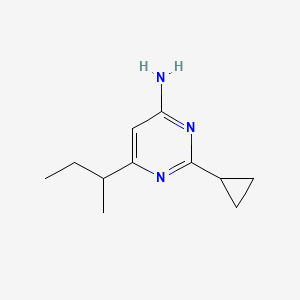
![6-Azaspiro[4.6]undecan-7-one](/img/structure/B13320177.png)
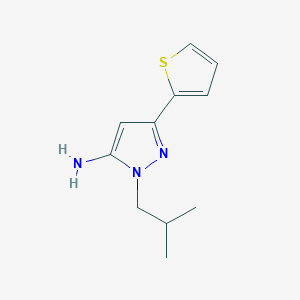
![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
![N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B13320191.png)
![N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)
![3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)
